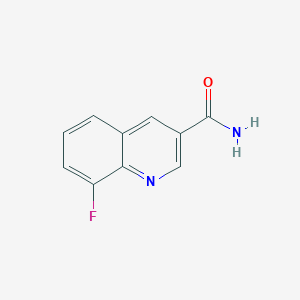

8-Fluoroquinoline-3-carboxamide

Vue d'ensemble

Description

8-Fluoroquinoline-3-carboxamide is a chemical compound with the empirical formula C9H6FN and a molecular weight of 147.15 g/mol . It belongs to the class of quinoline derivatives and contains a fluorine atom at the 8th position of the quinoline ring .

Molecular Structure Analysis

The molecular structure of 8-Fluoroquinoline-3-carboxamide consists of a quinoline ring with a carboxamide group attached at the 3rd position. The fluorine atom is located at the 8th position on the quinoline ring . The 3D representation of the compound can be visualized using molecular modeling software.

Chemical Reactions Analysis

While specific chemical reactions involving 8-Fluoroquinoline-3-carboxamide are not explicitly documented, it likely participates in amidation reactions. Amidation involves the conversion of a carboxylic acid to an amide by reacting it with an amine or ammonia. Further studies would be necessary to explore its reactivity and potential applications .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Drug Design and Medicinal Chemistry

8-Fluoroquinoline-3-carboxamide serves as a core template in drug design due to its broad spectrum of bioactivity. It’s a pharmacophore that has been utilized in the development of various therapeutic agents. The compound’s structure allows for the creation of numerous derivatives, which can be optimized for increased efficacy and reduced toxicity in medicinal applications .

Synthetic Chemistry

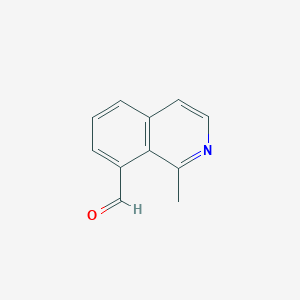

The compound is used in synthetic chemistry, particularly in the Vilsmeier–Haack reaction. This reaction is employed for the intramolecular cyclization of acetanilides, providing access to chloroquinoline carboaldehydes, which are valuable intermediates in the synthesis of complex organic molecules .

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Quinoline-3-carboxamide derivatives, including those with the 8-fluoro substitution, have shown potential as inhibitors of CETP. This is significant in the treatment of coronary heart disease (CHD), as CETP plays a role in modulating serum high-density lipoprotein (HDL) cholesterol levels. Inhibiting CETP can potentially provide therapeutic benefits for CHD patients .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 8-Fluoroquinoline-3-carboxamide are bacterial enzymes involved in DNA replication, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth and replication, making them ideal targets for antimicrobial drugs .

Mode of Action

8-Fluoroquinoline-3-carboxamide interacts with its targets by forming complexes with these enzymes and DNA . This interaction stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, blocking the progress of the replication fork and thereby inhibiting DNA replication .

Biochemical Pathways

The action of 8-Fluoroquinoline-3-carboxamide affects the biochemical pathway of DNA synthesis in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication, leading to the cessation of bacterial growth and replication .

Pharmacokinetics

Fluoroquinolones, a class of compounds to which 8-fluoroquinoline-3-carboxamide belongs, are known for their high oral bioavailability and large volume of distribution . These properties suggest that 8-Fluoroquinoline-3-carboxamide may also exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of 8-Fluoroquinoline-3-carboxamide is the inhibition of bacterial growth and replication. By disrupting DNA synthesis, the compound prevents bacteria from multiplying, thereby helping to control bacterial infections .

Action Environment

The action of 8-Fluoroquinoline-3-carboxamide can be influenced by various environmental factors. For instance, the presence of reactive oxygen species can potentially enhance the phototoxic effects of fluoroquinolones . .

Propriétés

IUPAC Name |

8-fluoroquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKIYTZHVIMBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

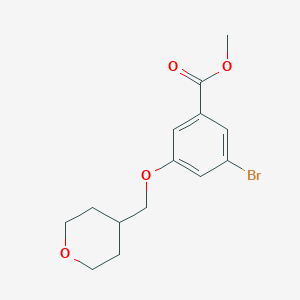

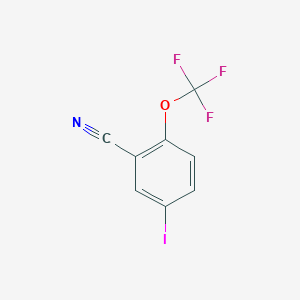

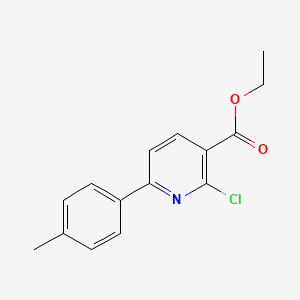

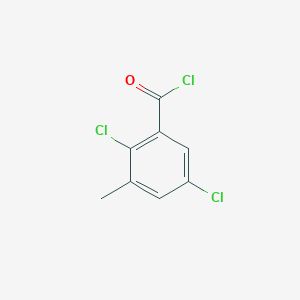

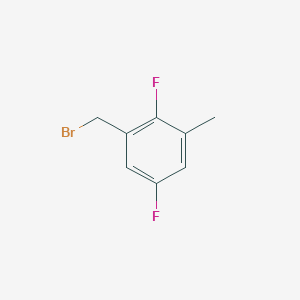

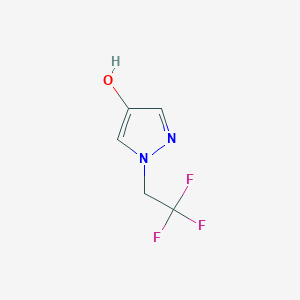

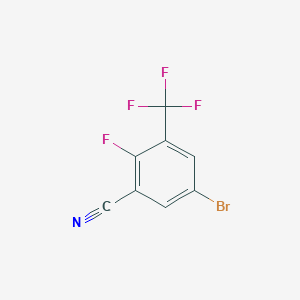

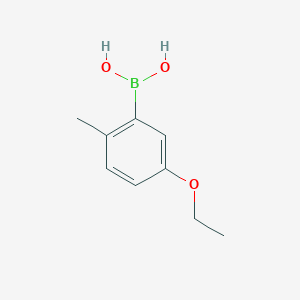

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)

![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)

![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)